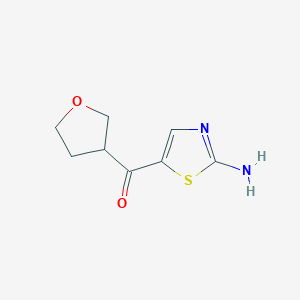![molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6](/img/structure/B2769279.png)
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors , suggesting they may interact with various biochemical pathways.
Pharmacokinetics
The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted , which could potentially impact their bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been used in the study of the dynamics of intracellular processes , suggesting they may have significant cellular effects.
Action Environment
It’s known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .
生化分析
Biochemical Properties
The biochemical properties of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its structure and the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound
Cellular Effects
Given its photophysical properties, it may be used as a fluorescent probe for studying the dynamics of intracellular processes
Molecular Mechanism
Its photophysical properties suggest that it may interact with biomolecules in a way that influences absorption/emission intensities
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have good photobleaching performance when continuously excited at certain wavelengths
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Cyclization Reactions: Formation of additional ring structures can enhance the compound’s rigidity and photophysical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学研究应用
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-fused derivative with enhanced biological activity.
Uniqueness
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .
属性
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHFXFAEOICMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/new.no-structure.jpg)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)



![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)

